Japonicones D

Overview

Description

Japonicones D: Comprehensive Analysis

Japonicones are a group of dimeric sesquiterpene lactones isolated from the plant Inula japonica Thunb. Specifically, Japonicone D is one of the compounds in this group that has been studied for its potential biological activities. It is comprised of eudesmane and guaiane sesquiterpenes, which are known for their cytotoxic properties against various tumor cell lines .

Synthesis Analysis

The biosynthesis of compounds related to Japonicone D, such as nitrile glucosides and cyanogenic glucosides in Lotus japonicus, involves enzymes like cytochromes P450 (CYP79D3 and CYP79D4). These enzymes catalyze the conversion of amino acids like Val and Ile to their corresponding aldoximes, which are precursors in the biosynthesis pathway . Although the direct synthesis of Japonicone D is not detailed in the provided papers, the biosynthetic pathways of similar compounds suggest that amino acid precursors and specific enzymes are involved in the formation of such complex molecules.

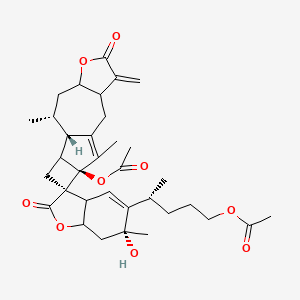

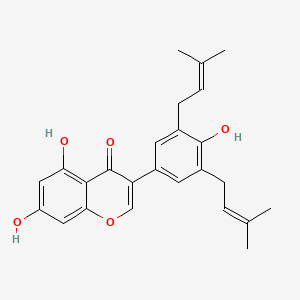

Molecular Structure Analysis

The molecular structure and stereochemistry of Japonicone D have been elucidated using 2D NMR spectroscopic techniques and X-ray crystallography. These methods allow for the determination of the spatial arrangement of atoms within the molecule, which is crucial for understanding its biological activity .

Chemical Reactions Analysis

While the specific chemical reactions involving Japonicone D are not described in the provided papers, the general reactivity of sesquiterpene lactones includes the formation of adducts with biological nucleophiles through their α,β-unsaturated carbonyl systems. This reactivity is often associated with their cytotoxic and anti-inflammatory properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of Japonicone D, such as solubility, melting point, and stability, are not explicitly mentioned in the provided papers. However, the structural features of sesquiterpene lactones, including multiple rings and functional groups, suggest that Japonicone D is likely to be lipophilic and may have limited water solubility .

Relevant Case Studies

Japonicone A, a closely related compound to Japonicone D, has been shown to possess potent cytotoxicities against several tumor cell lines, suggesting that Japonicone D may also exhibit similar biological activities . Additionally, Japonicone A has been identified as a novel TNF-α antagonist, capable of selectively disrupting the interaction between TNF-α and its receptor TNFR1, which highlights the therapeutic potential of Japonicones in inflammatory diseases .

Scientific Research Applications

Anti-Cancer Properties

Japonicones, particularly Japonicone A, have shown notable anti-cancer properties. In one study, Japonicone A inhibited the growth of non-small cell lung cancer cells through mitochondrial-mediated pathways, indicating its potential as a therapeutic approach for lung cancer (Du et al., 2015). Another research highlighted its efficacy against Burkitt lymphoma cells, where it suppressed cancer cell growth and proliferation via the inactivation of the TNF-α–TAK1–IKK-NF-κB axis (Li et al., 2013).

Cytotoxic Effects

Several studies have explored the cytotoxic effects of Japonicones. For instance, Japonicone A displayed potent cytotoxicities against various tumor cell lines, suggesting its broad-spectrum potential in cancer treatment (Qin et al., 2009). Another study reported the isolation of dimeric sesquiterpenes like Japonicones A-D from Inula japonica Thunb, which showed significant cytotoxicities against different tumor cell lines (Qin et al., 2009).

Anti-Inflammatory and Immunomodulatory Activities

Japonicones have also been identified for their anti-inflammatory properties. For example, several labdane diterpenoids, including Japonicones, isolated from Leonurus japonicus Houtt, showed inhibitory effects on PGE2 production, indicating their potential in treating inflammatory conditions (Yang et al., 2020). Additionally, Japonicone A was found to antagonize TNF-α activity by directly targeting this cytokine, thus highlighting its role in modulating immune responses (Hu et al., 2012).

Structural Diversity and Potential Biotransforming Pathways

The structural diversity of Japonicones and their biotransforming pathways have been a subject of research. A study discussed the isolation and characterization of various Japonicones, underscoring their diverse structural frameworks and potential biotransforming pathways (Jia et al., 2010).

Mechanism of Action

- Role : It exhibits potent anticancer properties, comparable to the reference drug doxorubicin . The exact molecular targets are not explicitly mentioned in the literature, but further research could shed light on this.

- However, the diverse types of disesquiterpenoid skeletons (to which Japonicones D belongs) suggest broad-spectrum biological activities .

- Cellular Effects :

Target of Action

Biochemical Pathways

Result of Action

properties

IUPAC Name |

[(4R)-4-[(6'R,9R,10S,13R,14S)-14-acetyloxy-6'-hydroxy-6',9,15-trimethyl-4-methylidene-2',5-dioxospiro[6-oxatetracyclo[8.5.0.03,7.011,14]pentadec-1(15)-ene-13,3'-7,7a-dihydro-3aH-1-benzofuran]-5'-yl]pentyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H44O9/c1-16(9-8-10-40-20(5)35)24-13-25-28(15-32(24,7)39)42-31(38)33(25)14-26-29-17(2)11-27-22(18(3)30(37)41-27)12-23(29)19(4)34(26,33)43-21(6)36/h13,16-17,22,25-29,39H,3,8-12,14-15H2,1-2,4-7H3/t16-,17-,22?,25?,26?,27?,28?,29-,32-,33+,34-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBGJPGSOZRPPED-ZQRISZSZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(CC3=C(C4(C(C13)CC45C6C=C(C(CC6OC5=O)(C)O)C(C)CCCOC(=O)C)OC(=O)C)C)C(=C)C(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2C(CC3=C([C@]4(C([C@H]13)C[C@@]45C6C=C([C@](CC6OC5=O)(C)O)[C@H](C)CCCOC(=O)C)OC(=O)C)C)C(=C)C(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H44O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

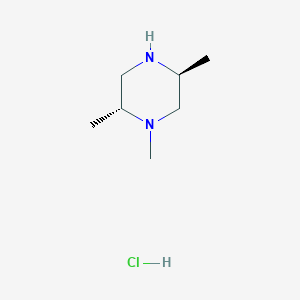

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3026656.png)

![N-Methyl-N-[(trifluoromethyl)thio]-p-toluenesulfonamide](/img/structure/B3026660.png)

![5-Acetamido-2-[2-[6-[(2R,3R,4S)-3,4-dihydroxy-2-(octadecanoylamino)octadecoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B3026662.png)